Bienvenue dans la boutique en ligne BenchChem!

2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide

GnRH antagonist intermediate nitro reduction patent-exemplified synthesis

2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide (CAS 918445-46-2) is a heterocyclic sulfonamide building block defined by a 4,6-dimethoxy-5-nitropyrimidine core linked via a 2-amino bridge to an ethanesulfonamide side chain, with a molecular formula of C₈H₁₃N₅O₆S and a molecular weight of 307.29 g·mol⁻¹. It is classified as a 2-(alkylamino)-substituted 5-nitropyrimidine and serves predominantly as a protected-precursor or late-stage diversification intermediate in medicinal chemistry programs.

Molecular Formula C8H13N5O6S
Molecular Weight 307.29 g/mol
CAS No. 918445-46-2
Cat. No. B12907820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide
CAS918445-46-2
Molecular FormulaC8H13N5O6S
Molecular Weight307.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC(=N1)NCCS(=O)(=O)N)OC)[N+](=O)[O-]
InChIInChI=1S/C8H13N5O6S/c1-18-6-5(13(14)15)7(19-2)12-8(11-6)10-3-4-20(9,16)17/h3-4H2,1-2H3,(H2,9,16,17)(H,10,11,12)
InChIKeyTVJSWRXUPIHZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide (CAS 918445-46-2) – Key Synthetic Intermediate for Targeted Pyrimidine-Sulfonamide Libraries


2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide (CAS 918445-46-2) is a heterocyclic sulfonamide building block defined by a 4,6-dimethoxy-5-nitropyrimidine core linked via a 2-amino bridge to an ethanesulfonamide side chain, with a molecular formula of C₈H₁₃N₅O₆S and a molecular weight of 307.29 g·mol⁻¹ . It is classified as a 2-(alkylamino)-substituted 5-nitropyrimidine and serves predominantly as a protected-precursor or late-stage diversification intermediate in medicinal chemistry programs [1]. The compound is explicitly cited as a reactant in patent WO2007/582, where it undergoes nitro-group reduction to furnish the corresponding 5-amino derivative, itself a key intermediate in the synthesis of non-peptide GnRH antagonists (US20090209522A1) [1][2]. Its predicted physicochemical profile includes a LogP of 0.2 and a topological polar surface area of 171 Ų [1].

Why 2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide Cannot Be Swapped with Generic Pyrimidine-Sulfonamide Analogs


The C-5 nitro group and C-2 ethanesulfonamide-bearing side chain of this compound form a non-interchangeable functional pair that critically determines its synthetic utility and downstream application scope. Simply replacing it with the reduced 5-amino analog (CAS 918445-47-3) forfeits the electrophilic reactivity required for late-stage nitro-selective transformations, while substituting the ethanesulfonamide terminus with a chloro leaving group (as in 2-chloro-4,6-dimethoxy-5-nitropyrimidine, CAS 478010-54-7) eliminates the hydrogen-bond-donor capacity of the sulfonamide that is essential for target engagement in biological assays [1][2]. Furthermore, the combination of LogP (0.2), PSA (171 Ų), and six rotatable bonds places this intermediate in a distinct physicochemical space relative to both simpler pyrimidine precursors and more lipophilic sulfonamide isosteres, directly influencing solubility, permeability, and crystallization behavior during scale-up [1]. The following quantitative comparisons substantiate these selection-critical differences.

2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide – Quantitative Differentiation Evidence for Procurement Decisions


Validated Reduction Yield to the 5-Amino Pharmacophore in a Patent-Exemplified Transformation

In the synthetic route disclosed by patent WO2007/582, which feeds into the GnRH antagonist patent family US20090209522A1, 2-(4,6-dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide is reduced to 2-(5-amino-4,6-dimethoxypyrimidin-2-ylamino)-ethanesulfonamide (CAS 918445-47-3) using 10% Pd(OH)₂/C and ammonium formate in ethanol over 3.0 hours, affording the product in 62% yield [1]. This yield is obtained under experimentally defined conditions that have been validated within a patent filing, providing a reproducible benchmark that generic, non-optimized nitro-pyrimidine building blocks lack. In contrast, the direct procurement of the 5-amino analog (CAS 918445-47-3) bypasses this reduction step and eliminates the option of using the nitro group as a temporary deactivating or directing element in earlier synthetic stages .

GnRH antagonist intermediate nitro reduction patent-exemplified synthesis

LogP Differentiation Relative to the Reduced 5-Amino Analog

The predicted octanol-water partition coefficient (LogP) for 2-(4,6-dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide is 0.2 [1]. While a LogP value for the 5-amino analog (CAS 918445-47-3) has not been independently reported in peer-reviewed literature, the replacement of the electron-withdrawing nitro group (–NO₂) with an electron-donating amino group (–NH₂) is well-established to decrease logP by approximately 0.5–1.0 log unit for aromatic systems of this size (class-level SAR inference) [2]. This measurable lipophilicity difference translates into distinct chromatographic retention, membrane permeability, and aqueous solubility profiles that can alter biological assay outcomes and purification protocols. Procuring the nitro intermediate allows the researcher to exploit this logP window for intermediate purification or to install the amino group at the optimal stage of the synthetic sequence.

lipophilicity physicochemical profiling drug-likeness

Structural and Reactivity Distinction from the 2-Chloro Precursor (CAS 478010-54-7)

The immediate upstream precursor of 2-(4,6-dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide is 2-chloro-4,6-dimethoxy-5-nitropyrimidine (CAS 478010-54-7) [1], which carries a C-2 chlorine atom rather than the ethanesulfonamide-bearing amino side chain. This structural divergence creates a fundamental reactivity fork: the chloro compound is primed for nucleophilic aromatic substitution (S_NAr) at the C-2 position, making it a general-purpose electrophile, whereas the target compound already possesses the installed sulfonamide side chain and can undergo further functionalization at the sulfonamide nitrogen or at the C-5 nitro group. For medicinal chemistry programs that require the ethanesulfonamide group as a pharmacophoric anchor (as in the GnRH antagonist series), procuring the pre-installed sulfonamide intermediate eliminates a low-yielding or capricious coupling step that would otherwise be required when starting from the 2-chloro building block [2].

building block comparison synthetic handle differentiation orthogonal reactivity

Polar Surface Area (PSA) and Rotatable Bond Count Benchmarked Against In-Class Pyrimidine Building Blocks

2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide possesses a topological polar surface area (TPSA) of 171 Ų and six rotatable bonds [1], values that place it near the upper boundary of commonly accepted oral drug-likeness filters (Veber rules: TPSA ≤ 140 Ų, ≤10 rotatable bonds) [2]. By comparison, the parent heterocycle 4,6-dimethoxy-5-nitropyrimidine (CAS 15846-14-7) has a calculated LogP of 1.11 and a TPSA of approximately 95–105 Ų , markedly lower than the target compound. The elevated TPSA of the ethanesulfonamide derivative predicts superior aqueous solubility and reduced passive membrane permeability relative to the parent pyrimidine, characteristics that can be exploited for generating tool compounds with restricted cell penetration or for optimizing solubility-limited absorption. For procurement, these physicochemical differences mean that the target building block imparts distinct solubility and permeability properties to final compounds compared to simpler pyrimidine precursors.

drug-likeness parameters PSA physicochemical benchmarking

Where 2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide Delivers Maximum Value – Proven Application Niches


Synthesis of Non-Peptide GnRH Antagonist Lead Series via Patent-Established Routes

The compound is explicitly utilized as a reactant in patent WO2007/582 to access 2-(5-amino-4,6-dimethoxypyrimidin-2-ylamino)-ethanesulfonamide, which feeds into the GnRH antagonist scaffold claimed in US20090209522A1 [1]. Programs pursuing non-peptide GnRH modulators for hormone-dependent conditions (endometriosis, prostate cancer, uterine fibroids) benefit from a procurement strategy that secures this nitro intermediate to retain the option of late-stage reduction and subsequent diversification, as exemplified by the patent route.

Medicinal Chemistry Programs Requiring Sulfonamide-Functionalized Pyrimidine Cores for Kinase or Integrin Target Classes

Related 4,6-dimethoxy-5-nitropyrimidine-2-amine derivatives have been identified as selective PKC-θ inhibitors in an ultra-high-throughput screening campaign [2], and sulfonamide-bearing pyrimidines are extensively explored as α4-integrin inhibitors [3]. The ethanesulfonamide side chain of this compound provides a pre-installed hydrogen-bond donor/acceptor pair that mimics key pharmacophoric elements in both kinase hinge-binding motifs and integrin antagonist templates, making it a strategic building block for focused library synthesis in these target families.

Late-Stage Diversification Platforms Leveraging the Nitro Group as a Masked Amino Handle

The C-5 nitro group serves as a latent amino handle that can be revealed selectively via Pd-catalyzed transfer hydrogenation (62% yield documented [1]). This allows the compound to function as a protected precursor in multi-step sequences where the primary amine would otherwise interfere with earlier transformations (e.g., acylation, sulfonylation, or metal-catalyzed coupling reactions). Contract research organizations and internal medicinal chemistry groups that build pyrimidine-focused screening decks can stock this intermediate as a single entry point to both nitro- and amino-bearing final compounds, reducing the number of building blocks that must be procured and stored.

Physicochemical Property Modulation for Solubility-Challenged Lead Series

With a TPSA of 171 Ų and a LogP of 0.2, this compound introduces substantial polarity and hydrogen-bonding capacity to final molecules [1]. Lead optimization campaigns facing solubility-limited absorption, excessive CYP-mediated clearance, or high volumes of distribution can incorporate this building block to deliberately raise TPSA and lower LogP, steering candidate profiles toward improved developability parameters as defined by Veber and Lipinski guidelines [4].

Quote Request

Request a Quote for 2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.